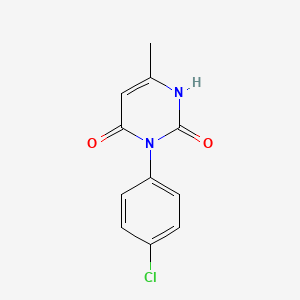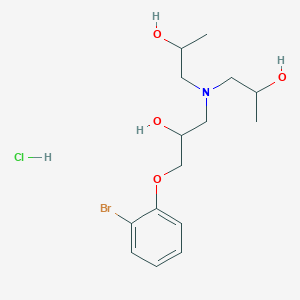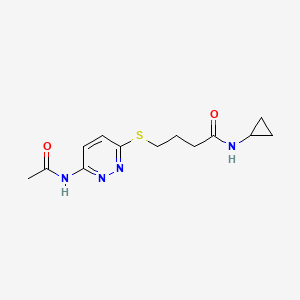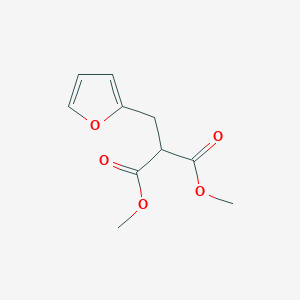![molecular formula C20H17N3O7 B2852399 Methyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868225-21-2](/img/structure/B2852399.png)
Methyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, also known as MNAA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNAA is a derivative of isoquinoline, which is a class of organic compounds that has been extensively studied for their potential therapeutic properties.
Mechanism of Action
Methyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate exerts its inhibitory effects on enzymes by binding to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters. This leads to an increase in the concentration of neurotransmitters in the brain, which can have beneficial effects on cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including improving cognitive function, reducing inflammation, and preventing oxidative damage. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
Methyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has several advantages for use in laboratory experiments, including its high potency and selectivity for certain enzymes. However, this compound also has some limitations, such as its potential toxicity and the need for careful control of reaction conditions during synthesis.
Future Directions
There are several future directions for the study of Methyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, including further exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases, as well as its use as a tool for studying the biochemical pathways involved in cognitive function and memory. Additionally, further research is needed to optimize the synthesis of this compound and to develop new derivatives with improved properties.
Synthesis Methods
Methyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate can be synthesized through a multistep process involving the reaction of 4-nitroaniline with ethyl acetoacetate, followed by the condensation of the resulting product with 2-(2-bromoethyl)isoquinoline. The final step involves the methylation of the resulting compound with methyl iodide. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Scientific Research Applications
Methyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Properties
IUPAC Name |
methyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7/c1-29-19(25)12-30-17-4-2-3-16-15(17)9-10-22(20(16)26)11-18(24)21-13-5-7-14(8-6-13)23(27)28/h2-10H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTHCUSLQKPDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-benzyl-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B2852325.png)








